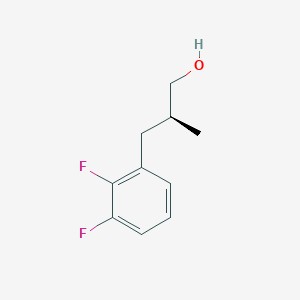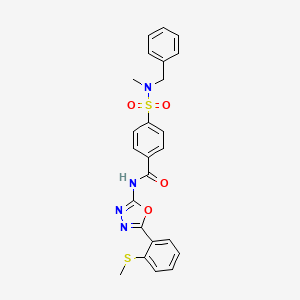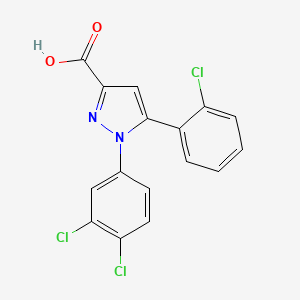
3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H16ClFN4O4 and its molecular weight is 418.81. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Luminescent Properties and Photo-Induced Electron Transfer
Compounds with naphthalimide and piperazine substituents exhibit notable luminescent properties, useful in pH probe applications and studying photo-induced electron transfer (PET) processes. The fluorescence quantum yields and free energy of charge separation studies indicate these compounds’ potential in fluorescence-based sensors and bioimaging technologies (Gan et al., 2003).
Synthetic Methodologies and Chemical Transformations
Research on pyrazine chemistry has highlighted thermal eliminations from dihydropyrazines, which are fundamental reactions in synthetic organic chemistry, contributing to the development of new synthetic routes for complex molecules (Blake et al., 1972).
Antagonist Activity in Biological Systems
Studies on 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, incorporating piperidine groups, have demonstrated significant antagonist activity against 5-HT2 receptors. Such compounds are valuable for understanding neurotransmitter systems and developing new therapeutic agents (Watanabe et al., 1992).
Crystal Structures and Material Sciences
The crystal structures of piperazine-related compounds offer insights into molecular interactions and packing, which are critical for the design of materials with specific physical properties (Ullah & Altaf, 2014).
Fluorescent Ligands for Receptor Studies
Environment-sensitive fluorescent ligands based on 1-arylpiperazine structure have been synthesized for high-affinity binding to 5-HT(1A) receptors, demonstrating their utility in receptor localization and signaling studies (Lacivita et al., 2009).
Anticancer Activities
Derivatives of quinolinedione, similar in structure to the query compound, have shown anticancer activities, emphasizing the role of these compounds in developing novel anticancer therapies. Specifically, their interaction with cell cycle proteins and signaling pathways offers a route to targeted cancer treatments (Hsu et al., 2008).
Propriétés
IUPAC Name |
3-[1-(5-chloro-6-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O4/c20-14-7-10(9-22-16(14)26)17(27)24-5-3-12(4-6-24)25-18(28)13-8-11(21)1-2-15(13)23-19(25)29/h1-2,7-9,12H,3-6H2,(H,22,26)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNWOSAQAHQVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CNC(=O)C(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2751107.png)
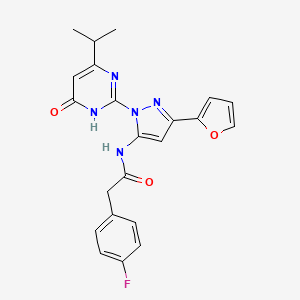
![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B2751110.png)
![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751111.png)

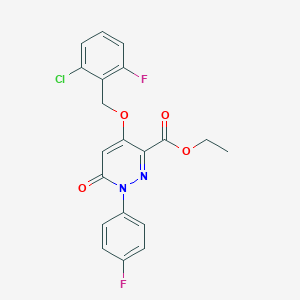

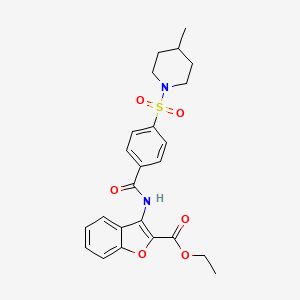
![N-Methyl-N-[2-(1-methyl-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2751121.png)
